molecular formula C13H18N2 B030167 3-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 67571-90-8

3-Benzyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B030167
CAS RN: 67571-90-8
M. Wt: 202.3 g/mol
InChI Key: QXMPIEOTDBYZDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Benzyl-3,8-diazabicyclo[3.2.1]octane and its derivatives can be synthesized using different methodologies. One approach involves the use of pyroglutamic acid, leveraging amide activation for efficient synthesis. This method includes the reduction and cyclization of a nitroenamine intermediate, leading to the formation of 3,8-diazabicyclo[3.2.1]octane analogues, including 3-substituted azatropanes evaluated for their receptor affinity (Singh et al., 2007). Another noteworthy synthesis method involves desymmetrization via ring-closing metathesis, offering a route to diazabicyclo[3.2.1]octane derivatives with potential application in various fields (Burke et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives is characterized by their bicyclic framework, which includes nitrogen atoms at strategic positions. This structural arrangement influences the compound's reactivity and interaction with other molecules. X-ray crystallography studies provide insights into the compound's geometry, showcasing its potential for forming hydrogen bonds and self-assembly in crystal structures, indicative of its utility in supramolecular chemistry (Kostyanovsky et al., 1999).

Chemical Reactions and Properties

3-Benzyl-3,8-diazabicyclo[3.2.1]octane exhibits a range of chemical reactions, underlining its versatility. For instance, its derivatives undergo ring-opening reactions with phenols and related nucleophiles, demonstrating the compound's reactivity towards nucleophilic attack (Maraš et al., 2012). Furthermore, the compound's framework allows for intriguing chemical transformations, such as N → N acyl migration, highlighting its potential in synthetic chemistry (Cignarella et al., 1963).

Scientific Research Applications

Synthesis of Tropane Alkaloids

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “3-Benzyl-3,8-diazabicyclo[3.2.1]octane”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
  • Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
  • Results or Outcomes : This research has led to the development of important methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold .

Class III Antiarrhythmic Agent

  • Scientific Field : Medical Chemistry .
  • Summary of Application : “3,8-Diazabicyclo-[3.2.1]-octane” derivatives have been used as analogues of ambasilide, a Class III antiarrhythmic agent .
  • Methods of Application : A series of ambasilide analogues were synthesized, having the 3,8-diazabicyclo-[3.2.1]-octane moiety . These compounds were tested both in vitro extracellular electrophysiological assays and by the conventional microelectrode technique .
  • Results or Outcomes : Most of the tested compounds lengthened the effective refractory period (ERP) with no change or slight increase on the impulse conduction time (ICT). Some of the tested compounds lengthened the action potential duration (APD), a typical Class III feature, without exerting any significant effect on the maximal rate of depolarization .

Synthesis of Tricyclic Fused Lactone-Lactams

  • Scientific Field : Organic Chemistry .
  • Summary of Application : “3-Benzyl-3,8-diazabicyclo[3.2.1]octane” derivatives have been used in the synthesis of tricyclic fused lactone-lactams . These compounds are of interest due to their potential applications in the synthesis of natural products .
  • Methods of Application : The synthesis involves the use of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, that can undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with these derivatives affords a 3,8-diazabicyclo[3.2.1]octane .
  • Results or Outcomes : The cycloaddition process resulted in the formation of novel tricyclic fused lactone-lactam systems . The formation of these tricyclic compounds can be rationalized via a Wagner−Meerwein rearrangement followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .

Safety And Hazards

The safety information for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMPIEOTDBYZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497951
Record name 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,8-diazabicyclo[3.2.1]octane

CAS RN

67571-90-8
Record name 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-3,8-diazabicyclo[3.2.1]octane
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Synthesis routes and methods I

Procedure details

A solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione LXVI (0.00108 mol, 250 mg) in dry ether (2 mL) was added to a stirred suspension of LiAlH4 (122 mg, 0.00315 mol) in dry ether (8 mL) at 0° C. under nitrogen atmosphere. The reaction bath was allowed to return at room temperature and stirring was continued for 30 h. After completion of the reaction (checked by TLC), the reaction mixture was quenched with chilled water and then stirred for 1 h. The reaction mixture was diluted with ether (20 mL) and the organic layer was washed with water, dried over Na2SO4, concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 60-120 mesh; EA-Hexane, 1:1) to afford the product LXVII in 52% yield.
Quantity
0 (± 1) mol
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122 mg
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2 mL
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8 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

Was prepared in the same manner as 8-methyl-3,8-diazabicyclo[3.2.1]octane, from benzylamine instead of methylamine.
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Synthesis routes and methods III

Procedure details

A solution of 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo (3.2.1)octane (2.05 g, 8.91 mmoles) in dry ether (100 mL) was treated gradually with lithium aluminum hydride (1.52 g, 4 mmoles), heated under reflux for one hour, and hydrolyzed successively with 50 mL of water-saturated ether and then 10 mL of water. This mixture was filtered on a celite pad. The filtrate was dried over magnesium sulfate and then evaporated to give the crude titled product which was used without any purification for further uses.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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50 mL
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10 mL
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred suspension of LiAlH4 (1.37 g, 36.1 mmol) in dry Et2O (23 mL) was added a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (2.74 g, 11.9 mmol) in dry Et2O (27.5 mL) dropwise at 0° C. Then the mixture was refluxed for 46 h. After cooling down, the mixture was quenched with H2O (1.4 mL), 15% aq. NaOH (1.4 mL) and H2O (4.1 mL) successively, filtered through celite. The filtrate was concentrated in vacuo to provide a product (2.3 g, 96%) as a yellow oil. This product was used for the next reaction without purification.
Quantity
1.37 g
Type
reactant
Reaction Step One
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Quantity
23 mL
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Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Name
Quantity
27.5 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
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3-Benzyl-3,8-diazabicyclo[3.2.1]octane
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3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 5
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 6
3-Benzyl-3,8-diazabicyclo[3.2.1]octane

Citations

For This Compound
10
Citations
R Filosa, A Peduto, P De Caprariis, C Saturnino… - European journal of …, 2007 - Elsevier
A series of novel N 3/8 -disubstituted-3,8-diazabicyclo[3.2.1]octanes in order to improve the in vitro activity of the prototype 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)…
Number of citations: 42 www.sciencedirect.com
LJ Huang - Chinese Chemical Letters, 2011 - Elsevier
An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane was developed. N-Benzyl-2,5-dicarbethoxy-pyrrolidine 2 was reduced to N-benzyl-2,5-…
Number of citations: 11 www.sciencedirect.com
D Barlocco, G Cignarella, D Tondi… - Journal of medicinal …, 1998 - ACS Publications
A series of 3,8-diazabicyclo[3.2.1]octanes substituted either at the 3 position (compounds 1) or at the 8 position (compounds 2) by a chlorinated heteroaryl ring were synthesized, as …
Number of citations: 83 pubs.acs.org
O Paliulis, D Peters, W Holzer, A Šačkus - 2013 - arkat-usa.org
A convenient method for the synthesis of 10-methyl-8, 10-diazabicyclo [4.3. 1] decane, possessing a novel diazabicyclic ring system, as an important synthetic organic chemistry …
Number of citations: 2 www.arkat-usa.org
S Villa, D Barlocco, G Cignarella, GJ Papp… - European journal of …, 2001 - Elsevier
Ambasilide, a representative of Class III antiarrhythmics, was reported to prolong the cardiac action potential duration in the dog, with little or no effect on Ca and Na currents. We …
Number of citations: 14 www.sciencedirect.com
D Barlocco, G Cignarella, P Vianello, S Villa, GA Pinna… - Il Farmaco, 1998 - Elsevier
A new series of analogues (1c–j; 2c–i) of the previously reported analgesic 3,8-diazabicyclo[3.2.l]octanes (1a,b; 2a,b) was synthesized and tested for their affinity towards μ-opioid …
Number of citations: 11 www.sciencedirect.com
AT Murray, E Packard, A Nortcliffe… - European Journal of …, 2017 - Wiley Online Library
Analogues of the nicotinic acetylcholine antagonist epibatidine, suitable for diversification, were synthesized by application of a pyrrole Diels–Alder strategy, allowing rapid generation …
G Cignarella, D Barlocco, P Vianello, S Villa, GA Pinna… - Il Farmaco, 1998 - Elsevier
A new series of rigid analogues (1a–g, 2a–g) of the previously reported analgesic 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (I) and its reverted isomer 3-propionyl-8-…
Number of citations: 4 www.sciencedirect.com
G Loriga, P Lazzari, I Manca, S Ruiu, M Falzoi… - Bioorganic & Medicinal …, 2015 - Elsevier
Here we report the investigation of diazabicycloalkane cores as potential new scaffolds for the development of novel analogues of the previously reported diazatricyclodecane selective …
Number of citations: 4 www.sciencedirect.com
L Legnani, D Colombo, A Venuti, C Pastori… - …, 2017 - pubs.rsc.org
Two diazabicyclo analogues of maraviroc, in which the azabicyclooctane moiety is replaced by diazabicyclooctane or diazabicyclononane, were synthesized and tested, through a viral …
Number of citations: 5 pubs.rsc.org

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